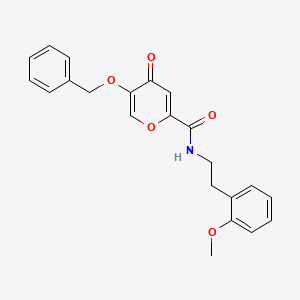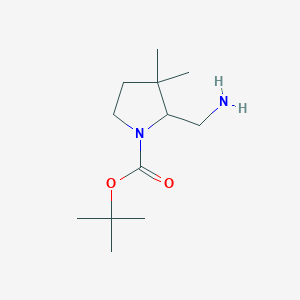
2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Dimethylation: The indole core is then dimethylated at the 1 and 2 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Acylation: The dimethylated indole is acylated with an appropriate acyl chloride to introduce the oxoacetamide group.
N-Alkylation: Finally, the compound is N-alkylated with 1-methoxypropan-2-amine to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of starting materials and reagents.
化学反应分析
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxoacetamide group to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated indole derivatives.
科学研究应用
Medicinal Chemistry: As an indole derivative, it may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms involving indole derivatives.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for drug development.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body, modulating their activity. The compound may bind to specific proteins, altering their function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide
- 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-hydroxypropan-2-yl)-2-oxoacetamide
Uniqueness
The unique structural features of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide, such as the dimethylation at the 1 and 2 positions of the indole ring and the specific N-alkylation, may confer distinct biological activities and chemical reactivity compared to similar compounds. These differences can be crucial in determining its suitability for specific applications in medicinal chemistry and other fields.
属性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(9-21-4)17-16(20)15(19)14-11(2)18(3)13-8-6-5-7-12(13)14/h5-8,10H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFOCCHJRWKYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2750831.png)
![4-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2750832.png)



![3-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2750838.png)


![N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B2750844.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2750845.png)

![8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2750847.png)
![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2750848.png)

